molecular formula C11H11NO3 B150265 [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid CAS No. 138423-99-1

[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid

Cat. No. B150265
M. Wt: 205.21 g/mol
InChI Key: AMSYOAKLJWWMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Indoles can be synthesized from tryptophan through indole-3-pyruvic acid . The Suzuki–Miyaura coupling reaction is also used in the synthesis of indole derivatives .


Molecular Structure Analysis

Indole is a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Safety And Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and causes severe skin burns and eye damage . It is advised to handle it with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Indole derivatives possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

2-[3-(hydroxymethyl)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10/h1-5,13H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSYOAKLJWWMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568029
Record name [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid

CAS RN

138423-99-1
Record name [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.